
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a synthetic organic compound with the molecular formula C19H30N2O3 It is characterized by the presence of a piperidine ring, a propan-2-yl group, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate typically involves the reaction of 1-piperidin-1-ylpropan-2-ol with 2-methyl-4-pentoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or carbamates.
Aplicaciones Científicas De Investigación
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-butoxyphenyl)carbamate
- 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-ethoxyphenyl)carbamate
Uniqueness
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is unique due to its specific structural features, such as the pentoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
63986-60-7 |
|---|---|
Fórmula molecular |
C21H34N2O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-4-5-9-14-25-19-10-11-20(17(2)15-19)22-21(24)26-18(3)16-23-12-7-6-8-13-23/h10-11,15,18H,4-9,12-14,16H2,1-3H3,(H,22,24) |
Clave InChI |
HSKWELWZXVVUTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




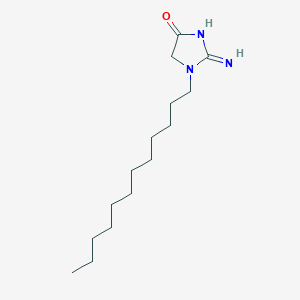
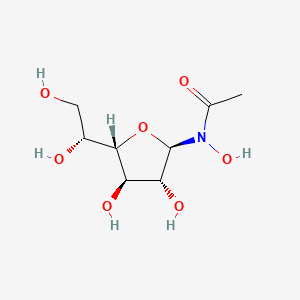
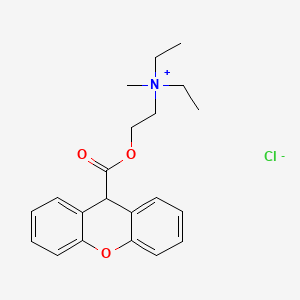

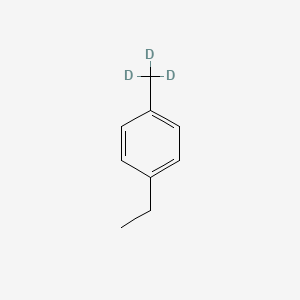


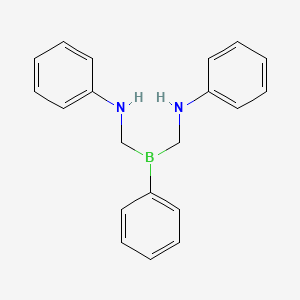



![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)
